molecular formula C6H4BrClN2O2 B2982432 3-Bromo-4-chloro-2-nitroaniline CAS No. 2091408-21-6

3-Bromo-4-chloro-2-nitroaniline

Cat. No.: B2982432
CAS No.: 2091408-21-6
M. Wt: 251.46
InChI Key: JDWRKJNAVOGBGN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-nitroaniline: is an organic compound with the chemical formula C6H4BrClN2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-nitroaniline typically involves a multi-step process:

    Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The addition of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Chlorination: The introduction of a chlorine atom to the benzene ring. This step can be performed using chlorine gas (Cl2) or other chlorinating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-chloro-2-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form other functional groups.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of 3-Bromo-4-chloro-2-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine:

Industry: This compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science, including the development of nonlinear optical materials .

Comparison with Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the chlorine atom.

    2-Chloro-4-nitroaniline: Similar structure but lacks the bromine atom.

    4-Chloro-2-nitroaniline: Similar structure but lacks the bromine atom.

Uniqueness: 3-Bromo-4-chloro-2-nitroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the nitro group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

3-bromo-4-chloro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWRKJNAVOGBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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